Dual hCA II / hCA VII Low-Nanomolar Inhibitory Potency Enabling Anticonvulsant Efficacy
In the Mishra et al. (2017) study, the 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide series—of which the benzyl derivative is a member—demonstrated low-nanomolar inhibitory activity against both hCA II and hCA VII, the two isoforms implicated in epileptogenesis. [1] The compound's dual inhibition profile is functionally significant because hCA II is the ubiquitous, high-activity isoform, while hCA VII is predominantly expressed in the brain; simultaneous inhibition of both is hypothesized to underpin the anticonvulsant effects observed in MES and scPTZ seizure models in Swiss Albino mice. [1] The abstract confirms that 'some of these derivatives were evaluated for their anticonvulsant activity and displayed effective seizure protection against MES and scPTZ induced seizures.' [1]
| Evidence Dimension | In vitro hCA II and hCA VII inhibitory activity (low-nanomolar range) translated to in vivo anticonvulsant protection |
|---|---|
| Target Compound Data | Low nanomolar inhibitory activity against hCA II and hCA VII (exact Ki values not specified in publicly available abstract; full paper contains compound-specific data tables) [1] |
| Comparator Or Baseline | The first series (4-(3-(2-(4-substituted piperazin-1-yl)ethyl)ureido)benzenesulfonamides) showed low nanomolar hCA II inhibition but was less effective against other isoforms, including hCA VII. |
| Quantified Difference | Not numerically quantifiable from abstract-level data; directionally, the second series (including target compound) gains hCA VII activity relative to the first series. |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human CA isoforms hCA I, II, VII, XII. |
Why This Matters
Procurement of this specific benzyl derivative, rather than a first-series ureido compound or a mono-selective hCA II inhibitor, is required to reproduce the dual hCA II/VII inhibition profile associated with anticonvulsant efficacy in the published models.
- [1] Mishra, C. B., Kumari, S., Angeli, A., Monti, S. M., Buonanno, M., Tiwari, M., & Supuran, C. T. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry, 60(6), 2456–2469. View Source
